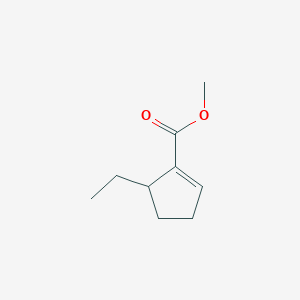

Methyl 5-ethylcyclopentene-1-carboxylate

Description

Methyl 5-ethylcyclopentene-1-carboxylate is a cyclopentene derivative featuring a carboxylate ester group at position 1 and an ethyl substituent at position 5 of the unsaturated five-membered ring. This compound’s structure combines the reactivity of a cyclopentene ring (with inherent ring strain) with the steric and electronic effects of the ethyl and ester groups.

Properties

CAS No. |

182683-18-7 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

methyl 5-ethylcyclopentene-1-carboxylate |

InChI |

InChI=1S/C9H14O2/c1-3-7-5-4-6-8(7)9(10)11-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

OBVUPEBZMYASCM-UHFFFAOYSA-N |

SMILES |

CCC1CCC=C1C(=O)OC |

Canonical SMILES |

CCC1CCC=C1C(=O)OC |

Synonyms |

1-Cyclopentene-1-carboxylicacid,5-ethyl-,methylester(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Cyclopentane and Diterpenoid Methyl Esters

Methyl Cyclopentanecarboxylate

- Structure : A saturated cyclopentane ring with a methyl ester group at position 1 (IUPAC: methyl cyclopentanecarboxylate) .

- Key Differences : The absence of the ethyl group and cyclopentene double bond reduces ring strain and reactivity compared to Methyl 5-ethylcyclopentene-1-carboxylate. This increases thermal stability but limits utility in reactions requiring conjugated dienes or strained intermediates.

- Applications : Used as a solvent or fragrance component due to its stability and mild polarity.

Sandaracopimaric Acid Methyl Ester

- Structure: A diterpenoid methyl ester with a fused tricyclic framework and hydroxyl groups (Figure 1, ).

- Key Differences : The complex tricyclic structure and hydroxyl substituents enhance hydrogen-bonding capacity and bioavailability, making it more suitable for biological applications (e.g., antimicrobial agents). The ethylcyclopentene moiety in the target compound lacks these functional groups, favoring synthetic versatility over bioactivity.

Fatty Acid Methyl Esters (FAMEs)

trans-13-Octadecenoic Acid Methyl Ester

- Structure : A long-chain unsaturated FAME with a trans double bond at position 13 (Figure 4, ).

- Key Differences : The linear aliphatic chain and lack of cyclic structure result in lower polarity and higher melting points compared to this compound. FAMEs are typically used in biofuels or surfactants, whereas the cyclopentene derivative’s strained ring may facilitate polymerization or catalysis.

Methyl Palmitate

- Structure : A saturated C16 fatty acid methyl ester (Table 7, ).

- Key Differences : The fully saturated structure and absence of cyclic motifs limit reactivity. This compound’s conjugated system could enhance UV absorption or catalytic activity in photochemical applications.

Amino-Substituted Cyclic Esters

Methyl 3-Aminocyclopentanecarboxylate

- Structure: A cyclopentane ring with an amino group at position 3 and a methyl ester at position 1 (CAS: 1314922-38-7, ).

- In contrast, this compound’s non-polar ethyl group and ester functionality may reduce water solubility but improve lipid membrane permeability.

- Safety: Amino derivatives require stringent handling precautions (e.g., gloves, face shields) due to reactivity , whereas the target compound’s lack of amino groups likely reduces toxicity risks.

Bicyclic and Functionalized Esters

Methyl Shikimate

- Structure : A bicyclic ester with hydroxyl and carboxylate groups (Figure 5, ).

- Key Differences : The aromatic and hydroxylated structure of methyl shikimate enables roles in biosynthesis (e.g., shikimate pathway intermediates). This compound’s simpler structure lacks this complexity but offers modularity for synthetic modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.